N-(2-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Description

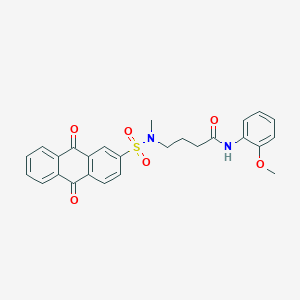

The target compound, N-(2-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide, features a 9,10-dioxoanthracene core substituted at position 2 with a methyl-sulfonamido group. A butanamide linker connects the sulfonamide nitrogen to a 2-methoxyphenyl moiety. This structure combines electron-deficient anthraquinone (due to two ketone groups) with a flexible aliphatic chain and an electron-rich methoxyphenyl group.

Key structural attributes influencing its properties include:

- Butanamide linker: Introduces flexibility, which may enhance conformational adaptability in biological systems.

- 2-Methoxyphenyl group: Electron-donating methoxy substituent increases hydrophilicity and may modulate metabolic stability.

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S/c1-28(15-7-12-24(29)27-22-10-5-6-11-23(22)34-2)35(32,33)17-13-14-20-21(16-17)26(31)19-9-4-3-8-18(19)25(20)30/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRHKJVALDXLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

Formation of the anthracene derivative: This step involves the functionalization of anthracene to introduce the sulfonamide group.

Attachment of the butanamide chain: This step involves the coupling of the anthracene derivative with a butanamide precursor.

Introduction of the methoxyphenyl group: This step involves the final coupling reaction to attach the methoxyphenyl group to the butanamide chain.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroxy derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As a component in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to specific receptors to modulate their activity.

Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthraquinone-Based Sulfonamides and Carboxamides

Compound 6a () :

- Structure: Anthraquinone-2-carboxamide with a pyrimidinyl-sulfonamide substituent.

- Key Differences : Replaces the butanamide linker with a carbamothioyl group and lacks the methoxyphenyl moiety.

- Physical Properties : Melting point = 338.0–338.5°C, indicating high crystallinity due to strong intermolecular interactions (e.g., hydrogen bonding from unsubstituted sulfonamide) .

N-(9,10-Dioxoanthracen-1-yl)-2-Methylbenzamide (–4) :

- Structure: Anthraquinone substituted at position 1 with a 2-methylbenzamide group.

- Key Differences : Positional isomerism (sulfonamide at position 2 vs. carboxamide at position 1) and absence of a sulfonamide.

- Functional Impact : The benzamide group may reduce solubility compared to sulfonamides, while the methyl substituent could sterically hinder target binding .

N,N-Dimethyl-9,10-Dioxoanthracene-2-Sulfonamide () :

Ethanoanthracene and Disubstituted Derivatives

N-(4-Methylsulfonamido-3-Phenoxyphenyl)-9,10-Ethanoanthracene Dicarboximide () :

- Structure: Ethano-bridged anthracene dicarboximide with a phenoxyphenyl-sulfonamide group.

- Key Differences: Ethano bridge rigidifies the anthracene core, and the dicarboximide group introduces additional hydrogen-bonding sites.

N,N′-Diphenyl-9,10-Dioxoanthracene-2,7-Disulfonamide () :

- Structure : Disulfonamide derivative with phenyl groups at positions 2 and 5.

- Key Differences : Dual sulfonamide substitution and lack of a methoxyphenyl group.

- Physical Properties : Crystal packing stabilized by N–H⋯O and C–H⋯O hydrogen bonds, leading to layered structures. The target compound’s methoxy group may disrupt such packing, lowering its melting point compared to this derivative (mp > 300°C) .

Fluorinated and Halogenated Analogs

4-(2′-Fluoro-biphenyl)-N-(2-Methoxyphenyl)Butanamide () :

- Structure : Fluorinated biphenyl group attached via butanamide to a 2-methoxyphenyl.

- Key Differences: Replaces anthraquinone with a biphenyl system and introduces fluorine.

- Functional Impact: Fluorine enhances metabolic stability and lipophilicity, whereas the anthraquinone in the target compound may improve UV/Vis detectability .

N-(4-Amino-3-Bromo-9,10-Dioxoanthracen-1-yl)-4-Methylbenzenesulfonamide () :

- Structure: Bromo-aminoanthraquinone with a toluenesulfonamide group.

- Functional Impact: The amino group could serve as a site for derivatization, unlike the target compound’s methoxy group .

Biological Activity

N-(2-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an anthracene derivative linked to a butanamide moiety. The presence of the methoxy group and sulfonamide enhances its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Topoisomerase Inhibition : The compound exhibits inhibitory effects on topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation.

- Cytotoxicity : Studies have shown that the compound induces cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell cycle progression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

- Cytotoxic Activity in Cancer Cells : A study conducted on various human cancer cell lines demonstrated that this compound exhibited potent cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

- Antimicrobial Properties : Research indicated that the compound showed promising results against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. The effective concentration was determined through minimum inhibitory concentration (MIC) assays.

- Toxicological Assessment : In vivo studies assessing the safety profile revealed that the compound had a no-observed-adverse-effect level (NOAEL) at doses significantly higher than therapeutic doses, indicating a favorable safety margin for further development.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Modifications in the chemical structure have led to analogs with improved activity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.